N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide

Description

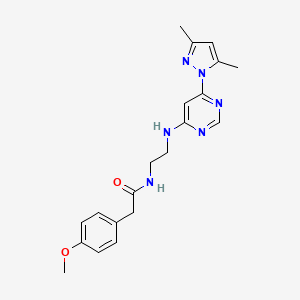

This compound features a pyrimidine core substituted at position 6 with a 3,5-dimethylpyrazole moiety. An aminoethyl linker connects the pyrimidine to a 4-methoxyphenyl acetamide group. The pyrazole and pyrimidine rings are common in kinase inhibitors, suggesting possible applications in targeted therapies .

Properties

IUPAC Name |

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O2/c1-14-10-15(2)26(25-14)19-12-18(23-13-24-19)21-8-9-22-20(27)11-16-4-6-17(28-3)7-5-16/h4-7,10,12-13H,8-9,11H2,1-3H3,(H,22,27)(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKNCGRHUKCWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring substituted with a pyrazole moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of 295.38 g/mol. Its unique structure allows it to interact with various biological targets, particularly in cancer treatment.

The primary mechanisms through which this compound exerts its biological effects include:

- Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other pyrimidine derivatives, this compound may inhibit DHFR, an enzyme critical for DNA synthesis. By blocking DHFR, it impairs the proliferation of cancer cells by limiting the availability of tetrahydrofolate necessary for nucleotide synthesis .

- Kinase Inhibition : The compound may also act as an inhibitor of various kinases, including those involved in cell signaling pathways that regulate cell growth and survival. This is particularly relevant in the context of cancer therapy, where kinase inhibitors have shown efficacy against tumors .

- Induction of Apoptosis : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, thereby reducing tumor growth. This effect might be mediated through the activation of specific apoptotic pathways .

Biological Activity and Case Studies

Several studies have reported on the biological activity of related compounds that share structural similarities with this compound.

Case Study: Piritrexim

Piritrexim is a well-studied antifolate that has demonstrated significant anti-tumor activity through DHFR inhibition. It has shown efficacy against various cancers, including melanoma and urothelial carcinoma. The structural similarities suggest that this compound could exhibit comparable therapeutic effects .

Case Study: Dual Kinase Inhibitors

Research on phenylpyrazolo[3,4-d]pyrimidine derivatives indicates their potential as dual inhibitors targeting EGFR and VGFR2 pathways. These compounds have been shown to effectively inhibit tumor growth in models such as MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration . This suggests a possible similar mechanism for this compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The target compound shares a pyrimidine-pyrazole scaffold with several analogs:

- : A CDK2 inhibitor with a fluorinated pyrimidine and methylpyrazole substituents highlights the role of halogenation in metabolic stability .

- : A dichlorophenoxy-substituted analog demonstrates how electron-withdrawing groups affect lipophilicity and binding interactions .

Table 1: Structural Comparison

Physicochemical Properties

Table 2: Physical and Spectral Data

- Solubility: The target’s methoxy group may enhance aqueous solubility compared to ’s dichlorophenoxy analog. Fluorination in ’s compound improves membrane permeability .

Crystallographic and Computational Analysis

While crystallographic data for the target compound are unavailable, notes the widespread use of SHELX programs for small-molecule refinement. Analogous compounds (e.g., ) likely employ similar methods for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.